molecular formula C10H17NO4 B1343960 tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate CAS No. 748805-97-2

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Cat. No. B1343960
M. Wt: 215.25 g/mol
InChI Key: PFSHWTZFMZJJMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carboxylate compounds involves several steps, including intramolecular cyclization reactions. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is synthesized via intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is prepared from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization . These methods demonstrate the versatility of cyclization reactions in constructing complex tert-butyl carboxylate frameworks.

Molecular Structure Analysis

The molecular structures of synthesized tert-butyl carboxylate compounds are characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized, revealing its orthorhombic space group and confirming its chiral nature .

Chemical Reactions Analysis

The tert-butyl carboxylate compounds undergo various chemical reactions, including alkylation and elimination reactions. For instance, tert-butyl 2-phenyl-2-oxazoline-4-carboxylate undergoes base-dependent α-alkylation and β-elimination, leading to the synthesis of α-alkylserines and tert-butyl benzamidoacrylate . These reactions are influenced by the choice of base and reaction conditions, demonstrating the compounds' reactivity and potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate compounds are influenced by their molecular structures. The crystallographic analysis provides insights into their space groups, unit cell parameters, and molecular packing in the solid state. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P21/c, with typical bond lengths and angles for a piperazine-carboxylate . The compounds' properties, such as solubility and stability, can be inferred from their molecular and crystal structures, which are crucial for their practical applications.

Scientific Research Applications

Synthesis of Novel Compounds

Research has developed facile procedures for the stereoselective synthesis of novel compounds, such as benzo[b][1,5]oxazepines, through the condensation reaction involving tert-butyl(4R)-2,2-dimethyl-4-(3-oxo-3-phenyl-1-propynyl)-1,3-oxazolane-3-carboxylate with MCM-41(H) zeolite, demonstrating the versatility of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate derivatives in organic synthesis (Nagarapu, Ravirala, & Venkateswara Rao, 2001).

Radioligand Synthesis

The compound has also been utilized in the synthesis of radioligands for potential SPECT imaging agents targeting diazepam-insensitive benzodiazepine receptors. This showcases its application in the development of diagnostic tools in neuroscience and pharmacology (He et al., 1994).

Enzyme-Catalyzed Transformations

A synthesis method involving enzyme-catalyzed regioselective transformations highlights the compound's role in producing specific chiral intermediates. This approach underscores the integration of biocatalysis in synthetic organic chemistry for the creation of complex molecules with high stereocontrol (Aurell et al., 2014).

Molecular Structure Analysis

X-ray crystallography studies of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate derivatives have provided insights into the molecular configuration and the stereochemistry of complex organic compounds, contributing to the understanding of structural chemistry and facilitating the design of new molecules with desired properties (Didierjean et al., 2004).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHWTZFMZJJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647753
Record name tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

CAS RN

748805-97-2
Record name 1,1-Dimethylethyl tetrahydro-6-oxo-1,4-oxazepine-4(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748805-97-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
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tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
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tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
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tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
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tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Citations

For This Compound
2
Citations
S Srikwanjai - 2023 - sussex.figshare.com
Given the high cost of drug discovery and the high attrition rate of drug candidates, simple and efficient methods for synthesising drug candidates are highly desirable. This thesis …
Number of citations: 0 sussex.figshare.com
NC Goodwin, K Honicker, J Latham - The Power of High …, 2022 - ACS Publications
The impact of high throughput experimentation to access significant diversity in enzyme sequence space in a single experiment has been revolutionizing the industrial application of …
Number of citations: 0 pubs.acs.org

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